molecular formula C15H28OSi B14229795 Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- CAS No. 765906-78-3

Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)-

Katalognummer: B14229795
CAS-Nummer: 765906-78-3
Molekulargewicht: 252.47 g/mol
InChI-Schlüssel: VNTNZIXKJMGNGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 5-hexen-1-ynyloxy group. This compound is notable for its unique structural features, which make it valuable in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- typically involves the reaction of a silane precursor with 5-hexen-1-yne under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product. The process requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .

Wirkmechanismus

The mechanism by which Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The 5-hexen-1-ynyloxy group can participate in cycloaddition reactions, while the isopropyl groups provide steric hindrance that influences the compound’s reactivity. These interactions are crucial for its role in catalysis and material synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is unique due to its combination of a 5-hexen-1-ynyloxy group with three isopropyl groups. This structure imparts distinct reactivity and stability, making it suitable for specialized applications that other silanes may not fulfill .

Eigenschaften

CAS-Nummer

765906-78-3

Molekularformel

C15H28OSi

Molekulargewicht

252.47 g/mol

IUPAC-Name

hex-5-en-1-ynoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C15H28OSi/c1-8-9-10-11-12-16-17(13(2)3,14(4)5)15(6)7/h8,13-15H,1,9-10H2,2-7H3

InChI-Schlüssel

VNTNZIXKJMGNGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(C(C)C)OC#CCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.